Welcome to the BenchChem Online Store!
molecular formula C11H10N2O3 B8432571 N'-acetyl-1-benzofuran-5-carbohydrazide

N'-acetyl-1-benzofuran-5-carbohydrazide

Cat. No. B8432571
M. Wt: 218.21 g/mol
InChI Key: MIGOELCNTBQEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492378B2

Procedure details

In the same manner as in Reference Example 5 and using 1-benzofuran-5-carboxylic acid instead of benzothiazole-6-carboxylic acid and acetohydrazide instead of 3-[3-(trifluoromethyl)phenyl]propanohydrazide, the title compound (yield 85%) was obtained as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=O)=[CH:9][C:4]=2[CH:3]=[CH:2]1.[C:13]([NH:16][NH2:17])(=[O:15])[CH3:14]>>[C:13]([NH:16][NH:17][C:10]([C:8]1[CH:7]=[CH:6][C:5]2[O:1][CH:2]=[CH:3][C:4]=2[CH:9]=1)=[O:12])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=C1C=CC(=C2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NNC(=O)C=1C=CC2=C(C=CO2)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.